molecular formula C16H18O10 B586548 Isoferulic acid 3-O-glucuronide CAS No. 1065272-10-7

Isoferulic acid 3-O-glucuronide

Cat. No.: B586548
CAS No.: 1065272-10-7
M. Wt: 370.31
InChI Key: SHJZLGVIOYFHCB-MBAOVNHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoferulic acid 3-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is a glucuronide conjugate of Isoferulic acid , which is a hydroxycinnamic acid, a type of organic compound .


Synthesis Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .


Molecular Structure Analysis

The chemical formula of this compound is C16H18O10 . The IUPAC name is (2S,3S,4S,5R,6S)-6-{5-[(1E)-2-carboxyeth-1-en-1-yl]-2-methoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .


Chemical Reactions Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .


Physical And Chemical Properties Analysis

The molar mass of Isoferulic acid is 194.186 g·mol−1 . The chemical formula of this compound is C16H18O10 .

Scientific Research Applications

  • Antioxidant and Cell-Stimulating Properties : Isoferulic acid and related compounds have been identified in Tamarix aphylla flowers. These compounds, including isoferulic acid 3-O-beta-glucopyranoside, exhibit significant antioxidant properties and stimulate the viability of human keratinocytes (HaCaT cells) (Nawwar et al., 2009).

  • Metabolism in Humans After Coffee Consumption : Isoferulic acid 3-O-glucuronide is a metabolite identified in human plasma and urine following coffee consumption. It is one of the chlorogenic acid metabolites formed, indicating the extensive metabolism and good absorption of chlorogenic acids in coffee (Stalmach et al., 2009).

  • Role in Diabetic Treatment : Isoferulic acid has shown antihyperglycemic effects in diabetic rats, suggesting potential for treating diabetes. It can inhibit hepatic gluconeogenesis and/or increase glucose utilization in peripheral tissues, lowering plasma glucose levels (Liu et al., 2000).

  • Conjugation and Metabolism : Studies have shown that isoferulic acid undergoes significant glucuronidation and sulfation in humans. This indicates its involvement in metabolic pathways and potential impacts on bioavailability and pharmacokinetics (Wong et al., 2010).

  • Vascular Function Modulation : Isoferulic acid derivatives, including isoferulic acid 3-O-sulfate, have been studied for their potential to modulate vascular function, particularly through the maintenance of nitric oxide balance in endothelial cells (Le Sayec et al., 2017).

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZLGVIOYFHCB-MBAOVNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678636
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065272-10-7
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.